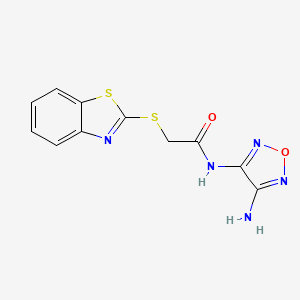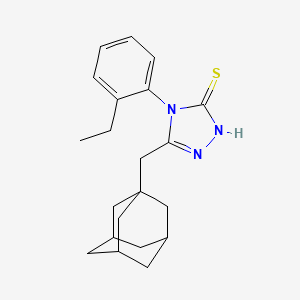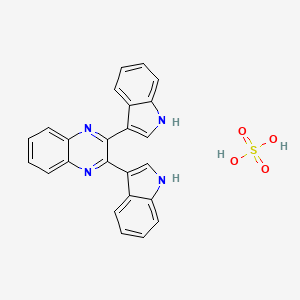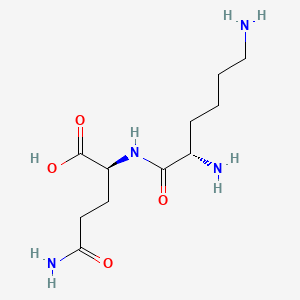![molecular formula C15H11ClN4O2 B14172424 5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole CAS No. 384859-49-8](/img/structure/B14172424.png)
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole is a complex organic compound that features a benzodioxole ring fused with a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole typically involves multiple steps, starting with the preparation of the benzodioxole ring This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the methylenedioxy group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzo[1,3]dioxol-5-yl-2-(2-methoxy-benzyl)-2H-tetrazole
- 1-Benzo[1,3]dioxol-5-yl-2-(2-fluoro-benzyl)-2H-tetrazole
- 1-Benzo[1,3]dioxol-5-yl-2-(2-bromo-benzyl)-2H-tetrazole
Uniqueness
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Propiedades
Número CAS |
384859-49-8 |
|---|---|
Fórmula molecular |
C15H11ClN4O2 |
Peso molecular |
314.72 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]tetrazole |
InChI |
InChI=1S/C15H11ClN4O2/c16-12-4-2-1-3-11(12)8-20-18-15(17-19-20)10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2 |
Clave InChI |
JUXOULQRVOUSQE-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide](/img/structure/B14172356.png)
![2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)



![2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14172391.png)
![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)



